molecular formula C16H13ClO B6325821 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 22966-31-0

3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No. B6325821
CAS RN: 22966-31-0
M. Wt: 256.72 g/mol
InChI Key: PGAOGNJFKYQDSI-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 3-chloro-1-methyl-prop-2-en-1-one, is an organic compound belonging to the class of hydrocarbons. It is a colorless liquid with a sweet, floral odor and a boiling point of 161 °C. This compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one is not completely understood. However, it is believed that the compound works by inhibiting the activity of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2). By inhibiting the activity of these enzymes, 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one is able to reduce the production of inflammatory mediators, leukotrienes, and arachidonic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one have not been extensively studied. However, it is believed that the compound is able to reduce inflammation and oxidative stress in cells. In addition, it has been shown to reduce the production of inflammatory mediators, leukotrienes, and arachidonic acid. Finally, it has been shown to have anti-cancer properties in some studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is volatile and has a low boiling point, so it must be handled carefully. In addition, it is not very soluble in water, so it must be used in organic solvents.

Future Directions

There are many potential future directions for research involving 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one. For example, further research could be done to investigate the compound’s effects on other enzymes and pathways. In addition, further research could be done to investigate its potential as an anti-cancer agent. Finally, further research could be done to investigate its potential as an antioxidant.

Synthesis Methods

3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one can be synthesized by a variety of methods. One method is the reaction of 3-chlorobenzaldehyde and 1-methyl-prop-2-en-1-ol in the presence of an acid catalyst. This reaction produces a high yield of the desired product. Another method is the reaction of 3-chlorobenzaldehyde and 1-methyl-prop-2-en-1-ol in the presence of a base catalyst. This reaction produces a lower yield of the desired product, but is faster and easier to carry out.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, it has been used as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid. Finally, it has been used to study the effects of oxidative stress on cells.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAOGNJFKYQDSI-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.